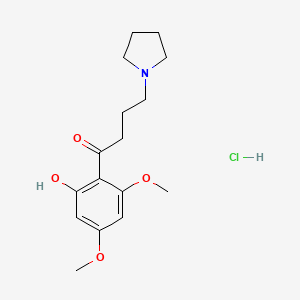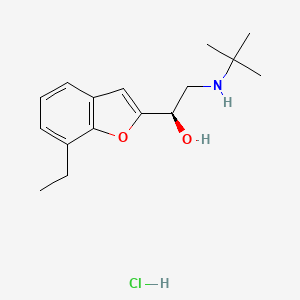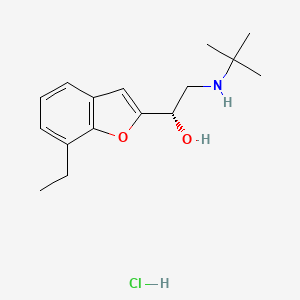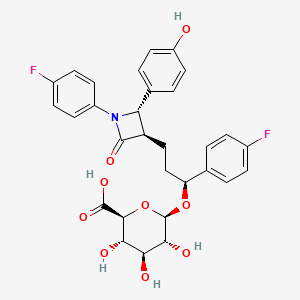
Ezetimibe hidroxiglucurónido
Descripción general
Descripción
Ezetimibe Hidroxiglucurónido es un metabolito de Ezetimibe, un agente hipolipemiante que se utiliza para inhibir la absorción del colesterol en el intestino delgado. Este compuesto se forma a través de la glucuronidación de Ezetimibe, principalmente en el hígado y el intestino. This compound conserva la actividad farmacológica de su compuesto padre y juega un papel crucial en la reducción de los niveles de colesterol de lipoproteínas de baja densidad en la sangre .
Aplicaciones Científicas De Investigación
Ezetimibe Hidroxiglucurónido tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar reacciones de glucuronidación y cinética enzimática.
Biología: Investigado por su papel en el metabolismo del colesterol y sus efectos en los perfiles lipídicos.
Medicina: Estudiado por su potencial terapéutico en el tratamiento de la hipercolesterolemia y las enfermedades cardiovasculares.
Industria: Utilizado en el desarrollo de medicamentos e formulaciones hipolipemiantes
Mecanismo De Acción
Ezetimibe Hidroxiglucurónido ejerce sus efectos inhibiendo la absorción del colesterol en el intestino delgado. Se une a la proteína Niemann-Pick C1-Like 1, un transportador involucrado en la absorción de colesterol en los enterocitos. Esta inhibición reduce la entrega del colesterol intestinal al hígado, lo que lleva a una disminución de las reservas hepáticas de colesterol y un aumento de la eliminación del colesterol de la sangre .
Compuestos Similares:
Ezetimibe: El compuesto padre, también inhibe la absorción del colesterol pero es menos potente que su metabolito glucurónido.
Estatinas: Inhiben la síntesis de colesterol en el hígado, pero no afectan la absorción intestinal.
Secuestrantes de Ácidos Biliares: Se unen a los ácidos biliares en el intestino para evitar su reabsorción, disminuyendo indirectamente los niveles de colesterol
Unicidad: this compound es único en su doble acción de inhibir la absorción del colesterol y retener la actividad farmacológica de Ezetimibe. Esto lo convierte en un agente potente para reducir los niveles de colesterol de lipoproteínas de baja densidad, especialmente cuando se usa en combinación con otras terapias hipolipemiantes .
Análisis Bioquímico
Biochemical Properties
Ezetimibe hydroxy glucuronide is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) isoenzymes, which facilitate its formation from ezetimibe . Additionally, it interacts with various transport proteins, including organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which are involved in its distribution and excretion . These interactions are essential for the compound’s role in inhibiting cholesterol absorption and maintaining its pharmacological activity.
Cellular Effects
Ezetimibe hydroxy glucuronide influences several cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in enterocytes . This inhibition reduces the intracellular cholesterol levels, leading to decreased cholesterol absorption and increased cholesterol clearance from the bloodstream. Additionally, ezetimibe hydroxy glucuronide may impact gene expression related to cholesterol metabolism, further enhancing its lipid-lowering effects.
Molecular Mechanism
The molecular mechanism of ezetimibe hydroxy glucuronide involves its binding to the NPC1L1 protein on the brush border of enterocytes, thereby blocking cholesterol uptake . This binding prevents the internalization of cholesterol into the cells, reducing its absorption into the bloodstream. Furthermore, ezetimibe hydroxy glucuronide is a substrate for various transporters, including OATPs and MRPs, which facilitate its movement across cellular membranes and contribute to its pharmacokinetics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ezetimibe hydroxy glucuronide have been observed to change over time. The compound is relatively stable, but its pharmacological activity can be influenced by factors such as hepatic function and transporter activity . Studies have shown that hepatic impairment can significantly increase the systemic exposure of ezetimibe hydroxy glucuronide, leading to prolonged effects
Dosage Effects in Animal Models
The effects of ezetimibe hydroxy glucuronide vary with different dosages in animal models. Studies have demonstrated that higher doses of ezetimibe lead to increased formation of ezetimibe hydroxy glucuronide, enhancing its lipid-lowering effects . At very high doses, there may be potential toxic or adverse effects, although these are generally rare. The compound’s efficacy and safety profile are dose-dependent, with optimal dosages providing significant cholesterol reduction without adverse effects.
Metabolic Pathways
Ezetimibe hydroxy glucuronide is primarily involved in the metabolic pathway of cholesterol absorption inhibition. It is formed through the glucuronidation of ezetimibe by UGT enzymes in the liver and intestines . This metabolic pathway is crucial for the compound’s pharmacological activity, as it allows for the formation of an active metabolite that can effectively inhibit cholesterol uptake. The interaction with UGT enzymes and the subsequent formation of ezetimibe hydroxy glucuronide are essential steps in this metabolic process.
Transport and Distribution
The transport and distribution of ezetimibe hydroxy glucuronide within cells and tissues are mediated by various transport proteins. OATPs and MRPs play significant roles in the compound’s movement across cellular membranes and its excretion into bile and urine . These transporters ensure that ezetimibe hydroxy glucuronide is effectively distributed to target tissues, where it can exert its pharmacological effects. The compound’s localization and accumulation are influenced by these transport mechanisms, which are critical for its overall efficacy.
Subcellular Localization
Ezetimibe hydroxy glucuronide is primarily localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein to inhibit cholesterol uptake . This subcellular localization is essential for its mechanism of action, as it allows the compound to effectively block cholesterol absorption at the site of entry. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Ezetimibe Hidroxiglucurónido involucra la glucuronidación de Ezetimibe. Este proceso típicamente utiliza enzimas uridina 5’-difosfato-glucuronosiltransferasa para catalizar la reacción. Las condiciones de reacción a menudo incluyen un sistema de amortiguación acuoso a un pH fisiológico, con la presencia de cofactores como el ácido uridina difosfato-glucurónico .
Métodos de Producción Industrial: En un entorno industrial, la producción de this compound se puede escalar utilizando biorreactores que proporcionan entornos controlados para la reacción enzimática. El proceso implica la alimentación continua de Ezetimibe y ácido uridina difosfato-glucurónico en el reactor, con temperatura y pH óptimos mantenidos para garantizar un alto rendimiento y pureza del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones: Ezetimibe Hidroxiglucurónido principalmente experimenta glucuronidación, una reacción metabólica de fase II. También puede participar en otras reacciones como la hidrólisis en condiciones ácidas o básicas .
Reactivos y Condiciones Comunes:
Glucuronidación: Ácido uridina difosfato-glucurónico, enzimas uridina 5’-difosfato-glucuronosiltransferasa, amortiguador acuoso a pH fisiológico.
Hidrólisis: Condiciones ácidas o básicas, típicamente utilizando ácido clorhídrico o hidróxido de sodio.
Productos Principales:
Glucuronidación: this compound.
Hidrólisis: Ezetimibe y ácido glucurónico.
Comparación Con Compuestos Similares
Ezetimibe: The parent compound, also inhibits cholesterol absorption but is less potent than its glucuronide metabolite.
Statins: Inhibit cholesterol synthesis in the liver but do not affect intestinal absorption.
Bile Acid Sequestrants: Bind bile acids in the intestine to prevent their reabsorption, indirectly lowering cholesterol levels
Uniqueness: Ezetimibe Hydroxy Glucuronide is unique in its dual action of inhibiting cholesterol absorption and retaining the pharmacological activity of Ezetimibe. This makes it a potent agent in reducing low-density lipoprotein cholesterol levels, especially when used in combination with other lipid-lowering therapies .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXLJVWGRVISEQ-ADEYADIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678703 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536709-33-8 | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


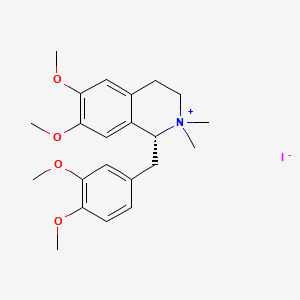

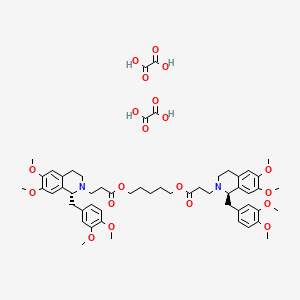
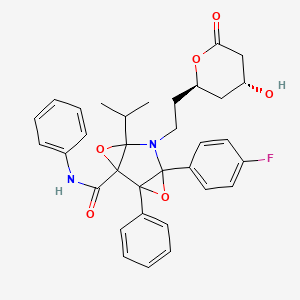
![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)
